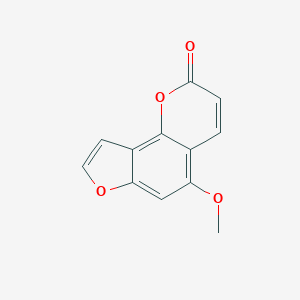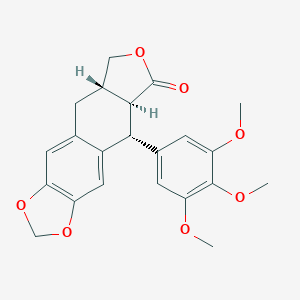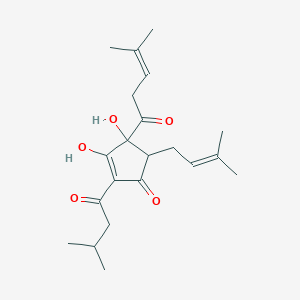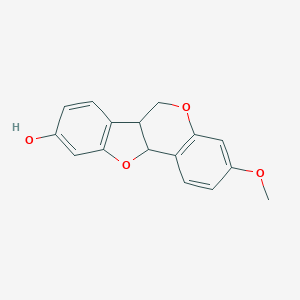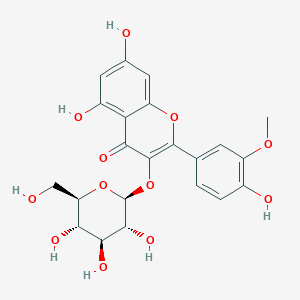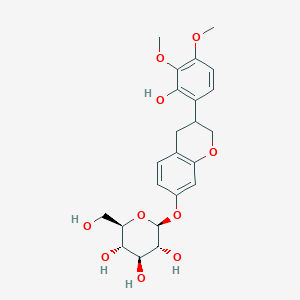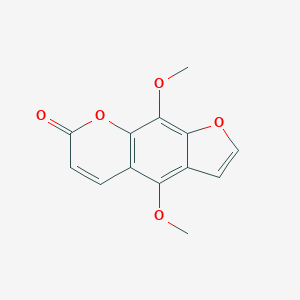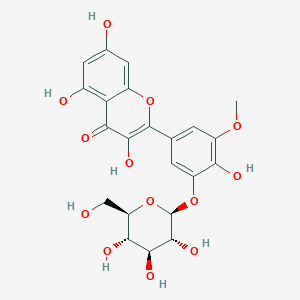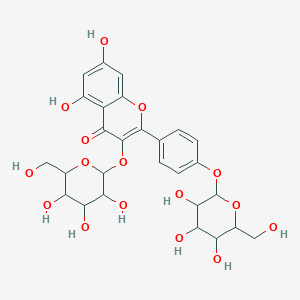
Kaempferol-3,4'-diglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaempferol 3,4’-diglucoside is a flavonol that belongs to the class of organic compounds known as flavonoid-7-o-glycosides . It is isolated from the aqueous methanolic extract of Norway spruce buds and is identified in the needles .
Synthesis Analysis
The presence of Kaempferol 3,7 diglycoside in leaf extracts has been identified for the first time by Spectrophotometry, Chromatography, H and C Nuclear Magnetic Resonance, carboxylic and hydroxylic hydrolysis . A lysate containing soluble proteins was obtained by sonicating the cell suspension on an ice-water bath, followed by clarification by centrifugation .Molecular Structure Analysis
The molecular formula of Kaempferol 3,4’-diglucoside is C27H30O16 . The molecular weight is 610.52 .Chemical Reactions Analysis
Kaempferol and its associated compounds exhibit antibacterial, antifungal, and antiprotozoal activities . They alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .Physical And Chemical Properties Analysis
Kaempferol 3,4’-diglucoside is a flavonol isolated from the aqueous methanolic extract of Norway spruce buds . It is identified in the needles .Applications De Recherche Scientifique
Characterization and Isolation
Kaempferol-3,4'-diglucoside has been characterized in various studies, focusing on its isolation from different natural sources. For example, Llorach et al. (2003) identified kaempferol 3-diglucoside-7-glucoside in cauliflower byproducts, showcasing its presence in vegetable handling and commercialization wastes (Llorach, Gil-Izquierdo, Ferreres, & Tomás-Barberán, 2003). Additionally, Ishikura and Yoshitama (1984) isolated kaempferol 3,4'-diglucoside from the blue seed coats of Ophiopogon jaburan, demonstrating its role in the pigmentation process (Ishikura & Yoshitama, 1984).
Bioactive Properties
Kaempferol derivatives, including kaempferol-3,4'-diglucoside, have been extensively studied for their various bioactive properties. Wang et al. (2018) investigated the antitumor, antioxidant, and anti-inflammatory activities of kaempferol glycosides, highlighting their potential therapeutic applications (Wang et al., 2018). Suzuki, Tanabe, and Hara (2011) explored kaempferol's effects on intestinal barrier function, indicating its potential in enhancing tight junction integrity (Suzuki, Tanabe, & Hara, 2011).
Mécanisme D'action
Kaempferol has a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has the ability to inactivate the NLRP3 inflammasome, which is constituted of NLRP3-PYCARD-CASP1 protein complex responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response .
Orientations Futures
Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had improved bioavailability . Future in vivo studies are needed to clarify the mechanism of Kaempferol action in CNS diseases as well as the impact of glycosylation on Kaempferol bioactivity .
Propriétés
IUPAC Name |
5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHCCDOCWGWLSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allivicin | |
CAS RN |
71939-16-7 |
Source


|
| Record name | Allivicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

